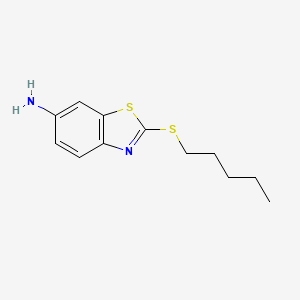

6-Amino-2-n-pentylthiobenzothiazole

Vue d'ensemble

Description

6-Amino-2-n-pentylthiobenzothiazole is a benzothiazole derivative known for its antifungal properties. It has shown efficacy against various fungal strains, including those from the genus Candida and Trichophyton . This compound is particularly noted for its ability to inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Mécanisme D'action

Target of Action

The primary target of 6-Amino-2-n-pentylthiobenzothiazole (APB) is the enzyme sterol 4-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a major component of fungal cell membranes .

Mode of Action

APB interacts with its target, sterol 4-demethylase, and inhibits its function . This inhibition results in a blockage of the ergosterol biosynthesis pathway at the level of 4-demethylation of 4,4-dimethylzymosterol . There is also evidence of partial inhibition of lanosterol 14-dimethylation and squalene epoxidation .

Biochemical Pathways

The inhibition of sterol 4-demethylase by APB affects the ergosterol biosynthesis pathway . This leads to a marked inhibition of acetate incorporation in 4-desmethylsterols, with a significant portion of the radiolabel being incorporated in 4,4-dimethylsterols, lanosterol, and 4,4-dimethylzymosterol . The blockage of this pathway results in the accumulation of 4,4-dimethylzymosterol and depletion of both its immediate product, zymosterol, as well as ergosterol .

Result of Action

The inhibition of ergosterol biosynthesis by APB results in a marked decrease in the growth of certain fungal strains, such as Candida albicans . This is accompanied by a significant decrease in the formation of germ tubes and hyphae, key virulence properties in these fungi .

Action Environment

It’s worth noting that the effectiveness of apb, like many other antifungal agents, can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .

Analyse Biochimique

Biochemical Properties

6-Amino-2-n-pentylthiobenzothiazole plays a significant role in biochemical reactions, particularly in inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes . It interacts with enzymes such as sterol 4-demethylase, leading to the accumulation of methylated sterol precursors like ergosta-5,7-dienol and squalene . These interactions disrupt the normal sterol biosynthesis pathway, thereby exerting its antifungal effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fungal cells, it inhibits the transformation from yeast to mycelial form, which is essential for pathogenicity . This compound also affects cell signaling pathways and gene expression related to sterol biosynthesis, leading to altered cellular metabolism and reduced growth rates . In Candida albicans, it has been observed to reduce hyphae formation in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to sterol 4-demethylase, an enzyme involved in the demethylation step of ergosterol biosynthesis . This binding inhibits the enzyme’s activity, leading to the accumulation of intermediate sterols and a decrease in ergosterol levels . Additionally, it does not significantly affect the composition and rate of fatty acid biosynthesis, indicating a specific action on sterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable and effective in inhibiting fungal growth over extended periods In in vitro studies, it has shown consistent antifungal activity without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fungal growth without causing adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to host tissues . The threshold for toxicity and the therapeutic window need to be carefully determined to optimize its use in clinical settings.

Metabolic Pathways

This compound is involved in the metabolic pathway of sterol biosynthesis. It specifically inhibits the demethylation step at C-4, leading to the accumulation of 4-methyl sterols such as lanosterol and 4,4-dimethylzymosterol . This inhibition forces the biosynthesis pathway into a blind end, preventing the formation of ergosterol and disrupting fungal cell membrane integrity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . It accumulates in the fungal cell membrane, where it exerts its inhibitory effects on sterol biosynthesis . The compound’s distribution is influenced by its lipophilic nature, allowing it to integrate into lipid-rich environments such as cell membranes .

Subcellular Localization

The subcellular localization of this compound is predominantly within the endoplasmic reticulum, where sterol biosynthesis occurs . It targets the sterol 4-demethylase enzyme, which is localized in the endoplasmic reticulum membrane . This specific localization is crucial for its inhibitory action on ergosterol biosynthesis and its overall antifungal activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-n-pentylthiobenzothiazole typically involves the alkenylation of the potassium salt of 6-amino-2-mercaptobenzothiazole with alkenyl bromides . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-n-pentylthiobenzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Applications De Recherche Scientifique

6-Amino-2-n-pentylthiobenzothiazole has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other benzothiazole derivatives.

Biology: Studied for its antifungal properties and its ability to inhibit ergosterol biosynthesis in fungi.

Industry: Could be used in the development of antifungal coatings and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercaptobenzothiazole: Another benzothiazole derivative with antifungal properties but less effective than 6-Amino-2-n-pentylthiobenzothiazole.

Ketoconazole: A well-known antifungal agent that inhibits ergosterol biosynthesis but at different stages compared to this compound.

Uniqueness

This compound is unique due to its specific inhibition of sterol 4-demethylation in the ergosterol biosynthesis pathway . This specific target makes it a valuable compound for studying fungal cell membrane biosynthesis and developing new antifungal therapies.

Propriétés

IUPAC Name |

2-pentylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S2/c1-2-3-4-7-15-12-14-10-6-5-9(13)8-11(10)16-12/h5-6,8H,2-4,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMPLISLGNPRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224415 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73844-29-8 | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073844298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-n-pentylthiobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[Cyclohexyloxy(oxo)methyl]anilino]-4-oxobutanoic acid](/img/structure/B1222887.png)

![4-(3-Hydroperoxy-3-methylbut-1-enyl)-9-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B1222902.png)